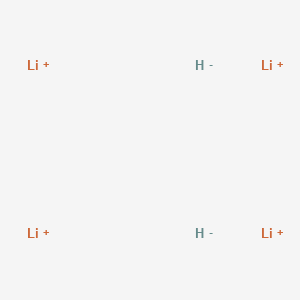Lithium hydride (Li2H)
CAS No.: 12339-13-8
Cat. No.: VC8221523
Molecular Formula: H2Li4+2
Molecular Weight: 29.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12339-13-8 |
|---|---|
| Molecular Formula | H2Li4+2 |
| Molecular Weight | 29.9 g/mol |
| IUPAC Name | tetralithium;hydride |
| Standard InChI | InChI=1S/4Li.2H/q4*+1;2*-1 |
| Standard InChI Key | KMXFSVRHSNEWLD-UHFFFAOYSA-N |
| SMILES | [H-].[H-].[Li+].[Li+].[Li+].[Li+] |
| Canonical SMILES | [H-].[H-].[Li+].[Li+].[Li+].[Li+] |
Introduction
Synthesis and Production of Lithium Hydride
Direct Synthesis from Elemental Lithium
The primary method for LiH production involves the exothermic reaction of lithium metal with hydrogen gas:
This reaction proceeds efficiently at temperatures above 600°C, achieving yields exceeding 98% under optimized conditions . Lower temperatures (29–125°C) result in slower kinetics, with yields ranging from 60% to 85% depending on lithium surface purity .
Alternative Synthesis Routes
-
Thermal Decomposition: LiH can be derived from lithium aluminium hydride (LiAlH) at 200°C or lithium borohydride (LiBH) at 300°C .
-
Reduction of Lithium Hydroxide: A patented method involves reducing anhydrous lithium hydroxide (LiOH) with metals like magnesium or aluminum at 300–550°C under inert atmospheres :
This approach avoids hydrogen gas handling, enhancing industrial safety .
Table 1: Comparison of LiH Synthesis Methods
| Method | Temperature Range | Yield (%) | Key Advantages |
|---|---|---|---|
| Direct H Reaction | 600–900°C | 98 | High purity, scalable |
| LiOH Reduction | 300–550°C | 85–90 | No H gas required |
| Thermal Decomposition | 200–300°C | 70–80 | Utilizes precursor complexes |
Physical and Chemical Properties
Structural and Thermal Characteristics
LiH crystallizes in a face-centered cubic lattice with a density of 0.78 g/cm . Its melting point is 688°C, and it decomposes above 900°C . Key thermal properties include:
-
Thermal Conductivity: 0.125 W/(cm·K) for single crystals at 50°C, decreasing to 0.036 W/(cm·K) at 500°C .
Reactivity and Stability
LiH reacts violently with water, releasing hydrogen gas:
This reaction poses explosion risks in humid environments . LiH also reacts with ammonia, ethanol, and acids, forming lithium amide, ethoxide, and salts, respectively .
Table 2: Critical Reactivity Data
| Property | Value | Source |
|---|---|---|
| Water Reactivity | Explosive at >30% humidity | |
| Air Stability | Oxidizes to LiO above 200°C | |
| Solubility | Insoluble in organic solvents |
Applications in Advanced Technologies
Nuclear Fusion and Radiation Shielding
LiH serves as a neutron moderator and tritium breeding material in fusion reactors due to its high hydrogen density (12.6 wt%) . Lawrence Livermore National Laboratory (LLNL) has developed pressureless sintering techniques to produce LiH pellets with 95% density, critical for maintaining structural integrity under neutron flux .
Solid-State Electrolytes
LiBH-LiH composites demonstrate ionic conductivities of S/cm at 30°C, rivaling liquid electrolytes in lithium-ion batteries . These systems enable safer, non-flammable energy storage solutions .
Recent Research Advancements
Sintering and Densification
LLNL’s pressureless sintering achieves 95.8% dense LiH pellets by optimizing heating rates (2.5–20°C/min) and isothermal holds at 650°C . Grain growth reduces porosity, enhancing mechanical stability for fusion applications .
Surface Engineering
Molecular dynamics simulations reveal that hydrogen retention on LiH surfaces decreases sputtering yields by 40% at 100 eV impact energy, improving material longevity in plasma environments .
Hydrolysis for Hydrogen Production
Steam hydrolysis of LiH at 150–500°C achieves 90% hydrogen yield, enabling on-demand hydrogen generation for fuel cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume